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Compound of Interest

Compound Name: Protein kinase inhibitor 15

Cat. No.: B15587760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic potential of

PFK15, a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3

(PFKFB3), when used in combination with various anticancer agents. By inhibiting PFKFB3,

PFK15 targets the elevated glycolysis characteristic of many cancer cells (the Warburg effect),

making it a prime candidate for combination therapies aimed at enhancing efficacy and

overcoming drug resistance.

This document summarizes key preclinical findings, outlines the mechanisms of synergy,

presents available quantitative data, and provides detailed protocols for researchers to

investigate these and other potential synergistic combinations in their own work.

Section 1: Application Notes for PFK15 Combination
Therapies
PFK15 and Platinum-Based Chemotherapy (Cisplatin)
Application: Gastric Cancer

Rationale for Combination: Cisplatin is a cornerstone of chemotherapy for gastric cancer, but

intrinsic and acquired resistance limits its efficacy. PFKFB3 is often overexpressed in gastric

cancer and is associated with a poor prognosis. Combining PFK15 with cisplatin aims to
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simultaneously induce DNA damage (with cisplatin) and cripple the cancer cell's metabolic

adaptability (with PFK15), leading to enhanced apoptosis and inhibition of tumor growth.

Mechanism of Synergy: The synergistic effect is linked to the inhibition of the NF-κB-mediated

epithelial-to-mesenchymal transition (EMT). PFKFB3 promotes EMT through an NF-κB-

dependent mechanism. The combination of PFK15 and cisplatin significantly enhances the

suppression of this pathway, leading to the upregulation of the epithelial marker E-cadherin and

downregulation of mesenchymal markers like N-cadherin, Vimentin, Snail, and Twist.[1] This

reversal of the EMT phenotype can render cancer cells more susceptible to chemotherapy and

reduce their metastatic potential.

Quantitative Data Summary:

Cell Line Drug IC50
Synergistic
Effect Noted

Reference

AGS (Gastric) PFK15 8.54 ± 2.7 µM

Enhanced

apoptosis with

Cisplatin

[2]

AGS (Gastric) Cisplatin
~10 µM

(Variable)

Combination

inhibits tumor

growth in vivo

[3][4]

SGC-7901

(Gastric)
PFK15

6.59 ± 3.1 µM

(MKN45)

Enhanced

apoptosis with

Cisplatin

[2]

SGC-7901

(Gastric)
Cisplatin

0.83 - 3.85

µg/mL (Variable)

Combination

inhibits tumor

growth in vivo

[3][5][6][7]

Note: IC50 values for cisplatin can vary significantly based on experimental conditions and the

development of resistance. Researchers should determine the IC50 for their specific cell stock

and assay conditions. A Combination Index (CI) has not been explicitly reported in the reviewed

literature and should be determined experimentally using the protocol in Section 2.2.

Signaling Pathway Diagram:
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Caption: PFK15 and Cisplatin synergistically induce apoptosis by inhibiting the PFKFB3/NF-

κB/EMT axis.

PFK15 and Multi-Kinase Inhibitors (Sunitinib)
Application: Anti-Angiogenesis (Human Umbilical Vein Endothelial Cells - HUVEC)

Rationale for Combination: Pathological angiogenesis, a hallmark of cancer, is highly

dependent on both endothelial cell metabolism and signaling through receptor tyrosine kinases

(RTKs) like VEGFR. PFK15 targets the glycolytic activity required for endothelial cell

proliferation and migration, while sunitinib is a multi-kinase inhibitor that blocks key RTKs. The

combination provides a dual blockade of two critical pillars of angiogenesis.

Mechanism of Synergy: This combination attacks angiogenesis from two angles: metabolic and

signaling. PFK15 reduces glucose uptake and starves activated endothelial cells of the energy

and building blocks needed for proliferation and migration.[8] Simultaneously, sunitinib inhibits

critical signaling pathways (e.g., VEGFR, PDGFR) that drive angiogenic processes. This dual

targeting results in a more potent inhibition of HUVEC proliferation and migration than either

agent alone.[1]

Quantitative Data Summary:

Cell Line Drug IC50
Synergistic
Concentration
s

Reference

HUVEC PFK15 2.6 µM
3-4 µM (with

Sunitinib 4-6 µM)
[1]

HUVEC Sunitinib 1.6 µM
4-6 µM (with

PFK15 3-4 µM)
[1]

Note: The study demonstrated a clear synergistic effect on HUVEC proliferation at the

concentrations listed.[1] A wound healing assay also showed synergy in inhibiting cell migration

with PFK15 (5-10 µM) and sunitinib (0.1-1 µM).

Experimental Workflow Diagram:
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Caption: PFK15 and Sunitinib synergistically inhibit angiogenesis by targeting metabolism and

signaling.

PFK15 and Immune Checkpoint Inhibitors (Anti-PD-1)
Application: Esophageal Squamous Cell Carcinoma (ESCC), Melanoma, Colon

Adenocarcinoma

Rationale for Combination: While immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies

have revolutionized cancer treatment, many tumors remain unresponsive. The tumor

microenvironment often suppresses immune cell function. PFKFB3 inhibition has been shown

to modulate the expression of immune checkpoint ligands, presenting an opportunity to

sensitize resistant tumors to immunotherapy.
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Mechanism of Synergy: Treatment with PFK15 leads to the phosphorylation of PFKFB3 at

serine 461. This phosphorylated PFKFB3 interacts with and promotes the nuclear translocation

of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] In the nucleus, HIF-1α acts as a transcription

factor to upregulate the expression of PD-L1 on the surface of tumor cells. While this effect

alone can promote immune evasion, it simultaneously makes the tumor cells highly susceptible

to blockade of the PD-1/PD-L1 axis. The addition of an anti-PD-1 antibody unleashes the

activity of cytotoxic CD8+ T cells, leading to a potent, synergistic anti-tumor immune response.

[9]

Quantitative Data Summary:

Cancer Model Cell Line(s)
PFK15 (PFK-
015) IC50

Synergistic
Effect Noted

Reference

ESCC
KYSE-70, KYSE-

520
4.01 - 5.08 µM

Significant

decrease in

tumor volume in

vivo

[9]

Melanoma B16-F10 N/A (in vivo)

Significant

decrease in

tumor volume in

vivo

[9]

Colon

Adenocarcinoma
MC38 N/A (in vivo)

Significant

decrease in

tumor volume in

vivo

[9]

Note: This synergy is primarily an in vivo effect dependent on the immune system. The

combination of PFK-015 (a PFKFB3 inhibitor) and an anti-PD-1 mAb resulted in significant

tumor growth inhibition in immunocompetent mouse models where either agent alone had a

modest or no effect.[9]

Signaling Pathway Diagram:
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Caption: PFK15 upregulates PD-L1 via HIF-1α, sensitizing tumors to anti-PD-1 therapy.
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PFK15 and Other Combinations (Erlotinib, Paclitaxel)
PFK15 + Erlotinib (Non-Small Cell Lung Cancer - NSCLC):

Rationale: Resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib is a major

clinical challenge. Resistant cells often undergo metabolic reprogramming, increasing their

reliance on glycolysis. PFKFB3 is upregulated in EGFR-TKI resistant NSCLC.[10]

Mechanism: By inhibiting PFKFB3, PFK15 is hypothesized to block this pro-survival

metabolic escape route, re-sensitizing resistant cells to erlotinib-induced apoptosis.

Data: While synergistic impact has been reported, specific IC50 and CI values for the direct

combination of PFK15 and erlotinib are not readily available in the literature and should be

determined experimentally.[10] For reference, the IC50 of erlotinib in A549 cells is reported to

be ~5-23 µM and in H1975 cells ~5.5 µM.[11][12]

PFK15 + Paclitaxel (Breast Cancer):

Rationale: Paclitaxel is a mitotic inhibitor widely used in breast cancer. Combining it with a

glycolysis inhibitor could enhance its cytotoxic effects.

Mechanism: The combination has been explored using Solid Lipid Nanoparticles (SLNs) for

co-delivery. This approach aims to target both cancer cells and cancer-associated fibroblasts

(CAFs), as inhibiting glycolysis can block the energy supply from CAFs to cancer cells.[13]

Data: Enhanced tumor inhibition was observed in vivo with a dual-loaded SLN formulation

compared to monotherapy, suggesting a synergistic effect.[13] However, detailed in vitro

quantitative data (IC50s, CI) for this combination are sparse and would need to be

established.

Section 2: Detailed Experimental Protocols
Protocol for Cell Viability and IC50 Determination (MTS
Assay)
This colorimetric assay measures the metabolic activity of viable cells to determine the

cytotoxic effects of PFK15 and partner drugs, both alone and in combination.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 18 Tech Support

https://www.researchgate.net/figure/Model-describing-the-putative-mechanism-of-synergetic-interaction-between-PFK158-and_fig4_333374587
https://www.researchgate.net/figure/Model-describing-the-putative-mechanism-of-synergetic-interaction-between-PFK158-and_fig4_333374587
https://pmc.ncbi.nlm.nih.gov/articles/PMC5119972/
https://www.medchemexpress.com/erlotinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9697023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9697023/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cancer cell line of interest

Complete cell culture medium

PFK15 and partner anticancer drug

96-well cell culture plates

MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

Microplate spectrophotometer (490 nm absorbance)

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well in 100 µL of medium).

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

Drug Treatment (Single Agent IC50):

Prepare serial dilutions of PFK15 and the partner drug separately in culture medium. A

typical 8-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM) is

recommended.

Include "vehicle control" (e.g., DMSO) and "media only" (blank) wells.

Remove the old medium from the cells and add 100 µL of the drug-containing medium to

the appropriate wells.

Incubate for the desired exposure time (e.g., 48 or 72 hours).

MTS Reagent Addition:
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Add 20 µL of MTS reagent directly to each well.

Incubate for 1-4 hours at 37°C. The incubation time should be optimized to yield an

absorbance of ~1.0-1.5 in the vehicle control wells.

Data Acquisition:

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Subtract the average absorbance of the "media only" blank wells from all other wells.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control wells: (Abs_treated / Abs_vehicle) * 100.

Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in

software like GraphPad Prism to calculate the IC50 value.

Protocol for Synergy Analysis (Chou-Talalay Method)
This protocol determines if the combination of PFK15 and a partner drug is synergistic,

additive, or antagonistic using the Combination Index (CI).

Procedure:

Experimental Design:

Based on the individual IC50 values determined in Protocol 2.1, select a range of

concentrations for each drug (e.g., 0.25x, 0.5x, 1x, 2x, 4x the IC50).

Treat cells with:

Drug A (PFK15) alone at various concentrations.

Drug B (partner drug) alone at various concentrations.

Drug A and Drug B in combination, maintaining a constant ratio of concentrations (e.g.,

based on the ratio of their IC50s).
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Cell Viability Assay:

Perform the MTS assay as described in Protocol 2.1 for all single-agent and combination

treatments.

Data Analysis and CI Calculation:

For each drug and combination, determine the "Fraction Affected" (Fa), which is 1 - (Cell

Viability / 100). For example, 70% viability is a Fa of 0.3.

Use specialized software (e.g., CompuSyn, or the 'drc' package in R) to perform the Chou-

Talalay analysis.

The software will generate a Combination Index (CI) value for different Fa levels.

Interpretation of CI Values:

CI < 0.9: Synergy

CI = 0.9 - 1.1: Additive Effect

CI > 1.1: Antagonism

Synergy Assessment Workflow Diagram:
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Caption: Workflow for determining drug synergy using the Chou-Talalay Combination Index

method.

Protocol for Western Blotting for Signaling Pathway
Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key

proteins within a signaling pathway following drug treatment.

Materials:

6-well plates for cell culture

PFK15 and partner drug

RIPA lysis buffer with protease and phosphatase inhibitors

BCA or Bradford protein assay kit

SDS-PAGE gels, running buffer, and electrophoresis system

PVDF or nitrocellulose membrane and transfer system

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., for p-PFKFB3, HIF-1α, E-cadherin, N-cadherin, p-Akt, total Akt, β-

actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system (e.g., ChemiDoc)

Procedure:

Cell Treatment and Lysis:
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Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with the drugs (single and combination) at the desired concentrations and for

the specified time.

Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer.

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (protein

lysate).

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Normalize all samples to the same concentration with lysis buffer and Laemmli sample

buffer. Boil at 95°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer as per

manufacturer's recommendation) overnight at 4°C with gentle shaking.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times for 10 minutes each with TBST.
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Detection:

Incubate the membrane with ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal

protein loading.

Protocol for In Vivo Xenograft/Syngeneic Efficacy Study
This protocol evaluates the anti-tumor efficacy of a PFK15 combination therapy in a living

organism.

Materials:

Immunocompromised mice (e.g., NOD-SCID for human xenografts) or immunocompetent

mice (e.g., C57BL/6 for syngeneic models like MC38, B16-F10).

Cancer cells (human or murine).

PFK15 and partner drug, formulated for in vivo administration.

Calipers for tumor measurement.

Animal welfare and ethics committee approval (mandatory).

Procedure:

Tumor Implantation:

Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel)

subcutaneously into the flank of the mice.

Tumor Growth and Randomization:

Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be

calculated using the formula: (Length x Width^2) / 2.
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When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into

treatment groups (typically n=5-10 mice per group):

Group 1: Vehicle control

Group 2: PFK15 alone

Group 3: Partner Drug alone

Group 4: PFK15 + Partner Drug

Treatment Administration:

Administer the treatments according to a planned schedule, dose, and route (e.g.,

intraperitoneal injection, oral gavage). Dosing for PFK15 is often in the range of 25 mg/kg.

Monitoring:

Continue to monitor tumor volume and mouse body weight throughout the study. Body

weight is a key indicator of toxicity.

Study Endpoint and Analysis:

The study may be terminated when tumors in the control group reach a predetermined

maximum size, or after a fixed duration.

Excise the tumors at the endpoint, weigh them, and process for further analysis (e.g.,

immunohistochemistry for proliferation/apoptosis markers, or Western blot for pathway

analysis).

Compare the average tumor volume and weight between the treatment groups to assess

efficacy. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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